![molecular formula C27H27N3O3S B2565619 N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide CAS No. 689740-91-8](/img/no-structure.png)

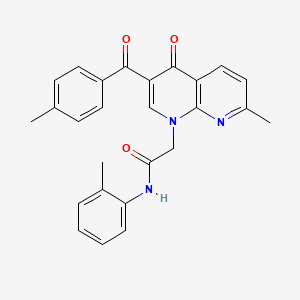

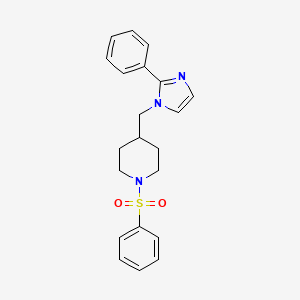

N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with multiple functional groups, including an allyl group, a phenyl group, a pyrimidine ring, and an acetamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring, in particular, is a key structural feature that is common in many biologically active compounds .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the allyl group could undergo reactions with electrophiles, and the amide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make it relatively polar, affecting its solubility in different solvents .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Compounds with structures similar to N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide are often synthesized for their potential biological activities. For instance, the synthesis of novel isoxazolines and isoxazoles through cycloaddition reactions of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored. These compounds are characterized using spectroscopic methods to confirm their structure and evaluated for potential biological applications (Rahmouni et al., 2014).

Antimicrobial Activity

Some derivatives of thieno[2,3-d]pyrimidinones have been investigated for their antimicrobial properties. A series of pyridines, pyrimidinones, oxazinones, and their derivatives synthesized from citrazinic acid demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This suggests potential applications of these compounds in developing new antimicrobial agents (Hossan et al., 2012).

Anti-Inflammatory and Anti-HIV Activities

Compounds structurally related to the one have shown significant biological activities. Phenylpropanoids and phytoquinoids isolated from Illicium species exhibited anti-inflammatory effects by inhibiting histamine release and reducing TNF-alpha levels in cell cultures (Matsui et al., 2007). Additionally, novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones were evaluated for their anti-HIV-1 activity, with some compounds showing promising results (Danel et al., 1998).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with N-phenylacetyl chloride, followed by cyclization with 2,4-pentanedione and allylation with allyl bromide." "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "N-phenylacetyl chloride", "2,4-pentanedione", "allyl bromide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with N-phenylacetyl chloride in the presence of a base such as triethylamine to form N-phenylacetyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.", "Step 2: Cyclization of N-phenylacetyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 2,4-pentanedione in the presence of a base such as sodium ethoxide to form 5,6-dimethyl-2,4-dioxo-3-(N-phenylacetyl)-3,4-dihydrothieno[2,3-d]pyrimidine.", "Step 3: Allylation of 5,6-dimethyl-2,4-dioxo-3-(N-phenylacetyl)-3,4-dihydrothieno[2,3-d]pyrimidine with allyl bromide in the presence of a base such as potassium carbonate to form N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide." ] } | |

Numéro CAS |

689740-91-8 |

Nom du produit |

N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide |

Formule moléculaire |

C27H27N3O3S |

Poids moléculaire |

473.59 |

Nom IUPAC |

2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-phenyl-N-prop-2-enylacetamide |

InChI |

InChI=1S/C27H27N3O3S/c1-4-16-28(22-13-9-6-10-14-22)23(31)18-30-26-24(19(2)20(3)34-26)25(32)29(27(30)33)17-15-21-11-7-5-8-12-21/h4-14H,1,15-18H2,2-3H3 |

Clé InChI |

IHPSLRLVONZESI-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)N(CC=C)C3=CC=CC=C3)CCC4=CC=CC=C4)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2565539.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2565547.png)

![6-methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B2565549.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B2565551.png)

![7-Ethoxy-5-(4-ethoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2565552.png)

![Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate](/img/structure/B2565555.png)

![5-Methyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2565557.png)